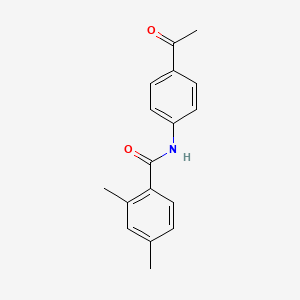![molecular formula C10H19ClN2O B2926693 2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride CAS No. 2580096-14-4](/img/structure/B2926693.png)
2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride is a versatile organic compound. Its structure, characterized by a cyclopropyl group attached to a piperidine ring, gives it unique chemical properties and broad utility in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride involves several steps:
Formation of Piperidine Ring: : Starting from cyclopropylamine, it undergoes a cyclization reaction with 1,4-dichlorobutane under anhydrous conditions to form the piperidine ring.
Introduction of Acetamide Group: : This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide group.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions with strict control over temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry is sometimes employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of amide oxides.
Reduction: : Reduction reactions can convert the acetamide group to amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : The compound undergoes nucleophilic substitution reactions, where the acetamide group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Sodium methoxide in methanol.
Major Products Formed
Oxidation: : Formation of oxides and hydroxylamines.
Reduction: : Conversion to amine derivatives.
Substitution: : Formation of varied substituted amides.
Wissenschaftliche Forschungsanwendungen
2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride has broad applications:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the formation of complex alkaloids and heterocyclic compounds.
Biology: : Serves as a scaffold in the design of enzyme inhibitors and receptor modulators.
Medicine: : Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: : Utilized in the manufacturing of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets such as:
Enzymes: : Inhibits enzyme activity by binding to the active site, preventing substrate access.
Receptors: : Modulates receptor activity by binding to receptor sites, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride is unique due to its cyclopropyl and piperidine structure, which enhances its binding affinity and specificity compared to other compounds such as:
2-Acetamidopyridine: : Lacks the cyclopropyl group, resulting in different chemical behavior and lower affinity in certain reactions.
N-Cyclopropylacetamide: : Similar but lacks the piperidine ring, making it less effective in biological applications.
This uniqueness makes this compound a valuable compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-10(13)5-8-3-4-12-6-9(8)7-1-2-7;/h7-9,12H,1-6H2,(H2,11,13);1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCFSMCWHJXKQS-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCC2CC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1CC(=O)N)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2926612.png)

![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2926617.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2926621.png)




![N-(2,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2926628.png)
![2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]azepan-4-yl}acetamide](/img/structure/B2926629.png)
![2-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2926630.png)


